molecular formula C19H19ClN2S B2472482 1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207058-31-8

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2472482
CAS No.: 1207058-31-8
M. Wt: 342.89
InChI Key: XCNGIKJJLUVBAB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of substituents: The chlorophenyl, isopropylthio, and tolyl groups are introduced through various substitution reactions, often involving halogenation and thiolation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include halogenating agents, thiolating agents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group.

    1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with an ethylthio group instead of an isopropylthio group.

    1-(3-chlorophenyl)-2-(tert-butylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a tert-butylthio group instead of an isopropylthio group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropylthio group, for example, may enhance its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-9-7-14(3)8-10-15)22(19)17-6-4-5-16(20)11-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNGIKJJLUVBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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